Batabulin (also known as T138067) is a highly selective, covalent β-tubulin inhibitor characterized by its pentafluorophenylsulfonamide warhead. In procurement and material selection, it serves as a critical benchmark compound for overcoming multidrug resistance (MDR) in oncology modeling and for studying targeted covalent modification of cytoskeletal proteins. By specifically targeting the Cys-239 residue of β1, β2, and β4 tubulin isotypes, Batabulin disrupts microtubule polymerization and induces G2/M cell-cycle arrest. Its distinct mechanism separates it from conventional non-covalent tubulin binders, making it an essential reagent for specialized in vitro assays and taxane-resistant xenograft models [1].
Substituting Batabulin with standard, more common tubulin modulators such as Paclitaxel, Vinblastine, or Colchicine fundamentally compromises experimental integrity in drug-resistant models. Non-covalent agents are highly susceptible to P-glycoprotein (P-gp) efflux pumps, resulting in a massive loss of efficacy in MDR cell lines. Furthermore, traditional destabilizers like Colchicine bind reversibly and merely disrupt polymerization dynamics without altering protein levels. Batabulin’s distinct nucleophilic aromatic substitution at Cys-239 not only bypasses efflux mechanisms [1] but actively triggers the degradation of the tubulin heterodimer[2]. Consequently, using a generic reversible binder in place of Batabulin will fail to replicate both the resistance-evading pharmacokinetics and the degradative mechanism of action required for specialized cytoskeletal research.
In comparative cytotoxicity assays using multidrug-resistant (MDR) tumor cell lines, Batabulin demonstrates an average resistance ratio (IC50 MDR / IC50 sensitive) of 1.55. In stark contrast, standard non-covalent tubulin modulators exhibit massive resistance ratios, with Paclitaxel at 576 and Vinblastine at 207 [1]. This indicates that Batabulin effectively evades P-gp mediated efflux mechanisms.
| Evidence Dimension | Resistance Ratio (IC50 MDR / IC50 sensitive) |
| Target Compound Data | Batabulin: ~1.55 |
| Comparator Or Baseline | Paclitaxel: 576; Vinblastine: 207 |
| Quantified Difference | >370-fold lower resistance ratio for Batabulin vs. Paclitaxel |
| Conditions | In vitro cytotoxicity assays comparing drug-sensitive parental isolates to MDR sublines |
Procuring Batabulin is critical for establishing reliable positive controls in taxane-resistant or P-gp overexpressing cancer models where standard agents fail.
Unlike Colchicine, which binds reversibly to the same pocket, Batabulin utilizes its pentafluorophenylsulfonamide warhead to undergo nucleophilic aromatic substitution, forming an irreversible covalent bond exclusively at the Cys-239 residue of β1, β2, and β4 tubulin isotypes[1]. This covalent modification specifically promotes the actual degradation of the tubulin heterodimer, placing it in a distinct mechanistic class separate from standard microtubule destabilizers [2].
| Evidence Dimension | Binding Mechanism and Protein Stability |
| Target Compound Data | Irreversible covalent bond at Cys-239; induces tubulin heterodimer degradation |
| Comparator Or Baseline | Colchicine: Reversible non-covalent binding; does not induce degradation |
| Quantified Difference | Absolute shift from reversible stabilization/destabilization to targeted covalent degradation |
| Conditions | Biochemical pull-down, mass spectrometry, and label-free quantitative proteomic analysis |
Buyers requiring an irreversible probe for β-tubulin or studying non-PROTAC small-molecule protein degradation must select Batabulin over traditional reversible binders.
For procurement and assay design, the physical form of Batabulin dictates its processability. The Batabulin free base (CAS 195533-53-0) requires organic solvents, achieving ~30 mg/mL in DMSO or Ethanol, but is sparingly soluble in aqueous buffers. For in vivo applications, the Batabulin sodium salt (CAS 195533-98-3) is utilized to enhance aqueous processability and formulation compatibility for intravenous administration .
| Evidence Dimension | Aqueous Processability and Solvent Requirement |
| Target Compound Data | Batabulin Sodium Salt: Enhanced compatibility for aqueous/IV formulation |
| Comparator Or Baseline | Batabulin Free Base: Requires DMSO/Ethanol (~30 mg/mL) for stock solutions |
| Quantified Difference | Shift from organic-dependent in vitro handling to aqueous-compatible in vivo dosing |
| Conditions | Standard laboratory stock solution preparation and in vivo formulation |
Selecting the correct salt form is critical to prevent precipitation in aqueous media and ensure reproducible dosing in animal models.
Batabulin is a highly effective positive control and benchmark therapeutic in xenograft models and cell-based assays overexpressing P-glycoprotein, where traditional taxanes and vinca alkaloids exhibit massive resistance ratios [1].
Due to its precise nucleophilic aromatic substitution at Cys-239, the pentafluorophenylsulfonamide structure of Batabulin is utilized as a structural scaffold and competitive binder in assays mapping the colchicine-binding pocket of β-tubulin [1].
Batabulin serves as a mechanistic tool for studying tubulin heterodimer degradation. It provides a non-PROTAC, covalent small-molecule alternative for researchers investigating targeted degradation of cytoskeletal proteins [2].
When transitioning from in vitro screening to in vivo pharmacokinetics, procuring the Batabulin sodium salt (CAS 195533-98-3) instead of the free base ensures appropriate aqueous solubility and prevents precipitation during intravenous administration.